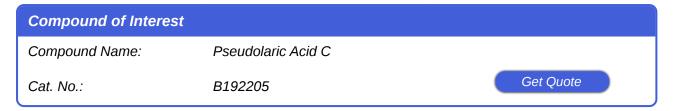


An In-depth Technical Guide to the Physicochemical Properties of Pseudolaric Acid C

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid C is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix amabilis. While its sibling compound, Pseudolaric Acid B, has garnered significant attention for its potent anti-cancer activities, **Pseudolaric Acid C** remains a less-explored molecule. This technical guide provides a comprehensive overview of the known physicochemical properties of **Pseudolaric Acid C**, alongside available experimental details, to serve as a foundational resource for researchers and drug development professionals.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The following table summarizes the key physicochemical data for **Pseudolaric Acid C**.



Property	Value	Source(s)
Molecular Formula	C21H26O7	[1][2]
Molecular Weight	390.43 g/mol	[1]
Appearance	White to off-white solid powder	[1][2]
Melting Point	Not explicitly available in the searched literature.	
Solubility	Soluble in Dimethyl sulfoxide (DMSO) (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, and Ethanol.	
Purity	Commercially available with purity >98% (HPLC).	_
CAS Number	82601-41-0	_

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of **Pseudolaric Acid C** for experimental use.

Condition	Stability	Source(s)
Powder	Stable for 3 years at -20°C.	
In Solvent	Stable for 6 months at -80°C; Stable for 1 month at -20°C.	

It is recommended to store the compound desiccated at -20°C. For solutions, it is advisable to prepare them fresh for use. If stock solutions are prepared in advance, they should be stored in tightly sealed vials at -20°C or below. The compound is stable under recommended storage conditions, but strong oxidizing agents should be avoided.



Biological Activity and Signaling Pathways

The biological activity of **Pseudolaric Acid C** is significantly less characterized than that of Pseudolaric Acid B. The primary reported activity is its weak antifungal effect against Candida albicans. In contrast to the extensive research into the anti-cancer mechanisms of Pseudolaric Acid B, which involves the inhibition of multiple signaling pathways such as STAT3, ERK1/2, Akt, and GSK-3 β / β -catenin, there is a notable lack of information regarding the specific signaling pathways modulated by **Pseudolaric Acid C**.

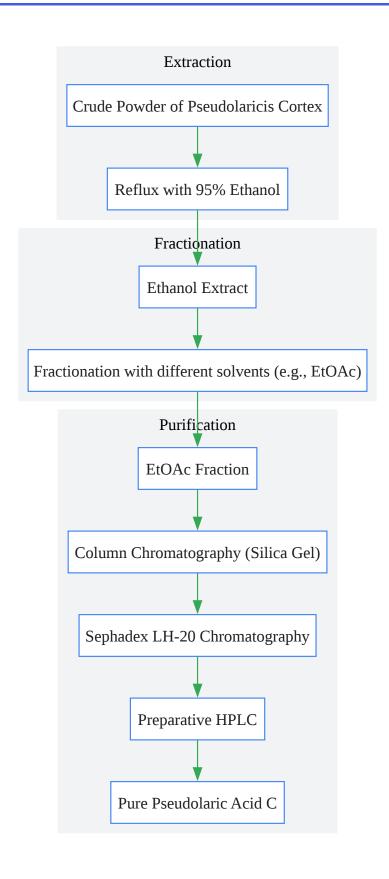
One study reported that **Pseudolaric Acid C** exhibited an IC₅₀ value greater than 10 μM for antiproliferative activity against human promyelocytic leukemia (HL-60) and human microvascular endothelial (HMEC-1) cells, suggesting low cytotoxicity in these cell lines.

Due to the limited data on the specific signaling pathways affected by **Pseudolaric Acid C**, a diagrammatic representation cannot be provided at this time. Research in this area presents a significant opportunity for future investigation.

Experimental Protocols Isolation and Purification of Pseudolaric Acid C

The following is a generalized workflow for the isolation of pseudolaric acids from the root bark of Pseudolarix amabilis, from which a more specific protocol for **Pseudolaric Acid C** can be adapted.





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Caption: General workflow for the isolation and purification of **Pseudolaric Acid C**.



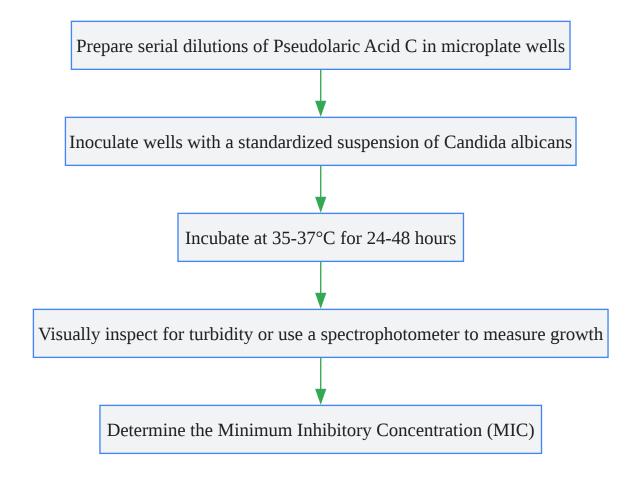
Methodology:

- Extraction: The crude, powdered root bark of Pseudolarix amabilis is subjected to reflux extraction with 95% ethanol.
- Fractionation: The resulting ethanol extract is then fractionated using different solvents. The
 ethyl acetate (EtOAc) fraction has been shown to contain pseudolaric acids and exhibit
 antifungal activity.
- Purification: The EtOAc fraction is further purified using a combination of chromatographic techniques. This typically involves:
 - Column chromatography on silica gel: To perform an initial separation of compounds based on polarity.
 - Sephadex LH-20 chromatography: For further purification, often used for separating small organic molecules.
 - Preparative High-Performance Liquid Chromatography (HPLC): As a final step to isolate and purify **Pseudolaric Acid C** to a high degree.

Antifungal Activity Assay (General Protocol)

While a specific detailed protocol for **Pseudolaric Acid C** is not available, a general broth microdilution assay is commonly used to determine the minimum inhibitory concentration (MIC) against Candida albicans.





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Caption: Workflow for a typical antifungal susceptibility test.

Methodology:

- Preparation of Test Compound: A stock solution of Pseudolaric Acid C is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium within the wells of a microtiter plate.
- Inoculum Preparation: A standardized suspension of Candida albicans is prepared to a specific cell density (e.g., 10⁵ CFU/mL).
- Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) controls are included.
- Incubation: The microplate is incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours).



MIC Determination: The MIC is determined as the lowest concentration of Pseudolaric Acid
 C that visibly inhibits fungal growth or shows a significant reduction in turbidity as measured by a spectrophotometer.

Conclusion

Pseudolaric Acid C is a diterpenoid with defined physicochemical properties but remains understudied in terms of its biological activity and mechanism of action, especially when compared to Pseudolaric Acid B. Its weak antifungal activity is the most consistently reported biological effect. The lack of data on its interaction with specific signaling pathways presents a clear gap in the current scientific literature and an area ripe for future research. The protocols and data presented in this guide are intended to provide a solid foundation for scientists and researchers to further explore the therapeutic potential of this natural compound.

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